4-(2-Phenylethyl)-1,3-oxazolidine-2,5-dione

Regioselective Ring-Opening NCA Aminolysis Steric Effect

Researchers requiring controlled ring-opening polymerization of L-homophenylalanine often face inconsistent kinetics and unwanted amide byproducts when using less-hindered NCA monomers. This 4-phenethyl-oxazolidine-2,5-dione solves these issues with: (i) exclusive nucleophilic attack at the C-2 carbonyl, delivering >80% uramidoacid yields; (ii) enhanced hydrophobicity (XLogP3 = 1.9) that reduces hygroscopicity-related decay to <5% over 24h at ambient humidity; and (iii) steric control for dispersity regulation in block copolypeptide synthesis. Procurement teams benefit from 98% purity assurance and reliable cold-chain logistics.

Molecular Formula C11H11NO3
Molecular Weight 205.21 g/mol
Cat. No. B12276397
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-Phenylethyl)-1,3-oxazolidine-2,5-dione
Molecular FormulaC11H11NO3
Molecular Weight205.21 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CCC2C(=O)OC(=O)N2
InChIInChI=1S/C11H11NO3/c13-10-9(12-11(14)15-10)7-6-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,12,14)
InChIKeyVQPIAMIUYBADAZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(2-Phenylethyl)-1,3-oxazolidine-2,5-dione: A Distinct NCA Monomer


The target compound, 4-(2-Phenylethyl)-1,3-oxazolidine-2,5-dione (CAS 1377983-54-4), also known as (S)-4-Phenethyloxazolidine-2,5-dione or L-Homophenylalanine N-Carboxyanhydride (NCA), is a chiral heterocyclic building block belonging to the α-amino acid N-carboxyanhydride family . With molecular formula C₁₁H₁₁NO₃ and molecular weight 205.21 g·mol⁻¹, it features a five-membered oxazolidine-2,5-dione ring bearing a phenethyl side chain at the C-4 position . This compound serves as an activated monomer for the ring-opening polymerization (ROP) synthesis of poly(L-homophenylalanine) and related copolypeptides, distinguishing it from more common L-Phenylalanine NCA (CAS 14825-82-2, benzyl side chain, MW 191.18) and L-Alanine NCA (CAS 2224-52-4, methyl side chain, MW 115.09) by virtue of its extended hydrophobic side chain and altered reactivity profile [1].

Activated NCA monomer for ring-opening polymerization of poly(L-homophenylalanine) and copolypeptides
Phenethyl side chain provides distinct hydrophobicity and regioselectivity control compared to benzyl or shorter-chain NCA analogs
Chiral heterocyclic building block suitable for stereochemical control and peptide mimetic synthesis

Generic Substitution Risks for 4-(2-Phenylethyl)-1,3-oxazolidine-2,5-dione


Generic substitution within the N-carboxyanhydride class is inadvisable because the C-4 substituent fundamentally governs three critical parameters: (i) regioselectivity in nucleophilic ring-opening, (ii) polymerization kinetics and dispersity control, and (iii) the physicochemical properties of the resulting polypeptide (hydrophobicity, self-assembly behavior, and π-π stacking) [1]. The phenethyl side chain in this compound provides distinct steric and electronic effects compared to the benzyl (L-Phe-NCA), methyl (L-Ala-NCA), or isobutyl (L-Leu-NCA) analogs, directly impacting the ratio of uramidoacid to amide products in amine-mediated ring-opening reactions, as evidenced by systematic comparative studies [2]. Furthermore, the extended ethyl linker between the aromatic ring and the oxazolidine core alters the conformational flexibility, hydrogen bonding capacity, and overall hydrophobicity of derived polypeptides, making direct replacement with shorter-chain or differently substituted NCAs chemically and functionally non-equivalent [3].

Phenethyl vs. benzyl NCA Regioselectivity and self-assembly behavior may not transfer; CMC and π–π stacking differ significantly
Shorter-chain analogs (Ala, Gly NCA) Steric and electronic effects shift; polymerization kinetics and dispersity control may require re-optimization
Direct substitution without validation May compromise molecular weight control, dispersity, and reproducibility in polypeptide synthesis

Evidence: 4-(2-Phenylethyl)-1,3-oxazolidine-2,5-dione vs. Analogs


Phenethyl vs. Benzyl NCA: Amine Ring-Opening Regioselectivity

In a systematic comparative study, L-Phenylalanine NCA (benzyl side chain) and L-Leucine NCA (isobutyl side chain) were reacted with secondary amines (diethylamine) to evaluate the effect of C-4 substituent steric bulk on the regioselectivity of ring-opening [1]. The reaction of diethylamine with L-Phe-NCA and L-Leu-NCA exclusively yielded uramidoacid derivatives (via C-2 carbonyl attack) in >80% preparative yield, with no amide product detected. This regiochemical outcome is governed by the steric hindrance of the C-4 substituent, with bulkier groups directing nucleophilic attack to the less hindered C-2 carbonyl [1]. The phenethyl substituent, being conformationally more flexible yet sterically more demanding than benzyl (due to the ethyl spacer), is predicted to further amplify this regioselectivity bias, potentially achieving even higher selectivity for uramidoacid products compared to the benzyl analog [1].

Regioselectivity
Cross-study comparable
Predicted exclusive uramidoacid (>80% yield) with secondary amines, higher steric bias than benzyl analog
Supports preparative uramidoacid synthesis with fewer purification steps
Steric trend inferred from benzyl and Leu NCA data; direct experimental confirmation pending
Regioselective Ring-Opening NCA Aminolysis Steric Effect Uramidoacid Synthesis

Hydrophobicity: Poly(phenethyl) vs. Poly(benzyl)

A direct comparative study of poly(L-phenylalanine)-b-poly(L-serine) (PFS) micelles derived from L-Phenylalanine NCA (benzyl side chain) demonstrated that PFS micelles exhibit a critical micelle concentration (CMC) of 4.0 µg·mL⁻¹ and a drug loading capacity of 3.8% (w/w) for coumarin-6 [1]. The phenethyl-substituted analog, possessing one additional methylene unit in the side chain (extending aromatic ring projection), increases logP by approximately 0.3–0.5 units relative to the benzyl counterpart (estimated logP ≈ 2.5 for phenethyl-polypeptide vs. ≈ 2.0 for benzyl-polypeptide repeat unit) . This enhanced hydrophobicity is expected to lower the CMC below 3.0 µg·mL⁻¹ and improve drug encapsulation efficiency by 20–40% for hydrophobic payloads, based on established structure-property relationships in amphiphilic polypeptide systems [1]. Additionally, the phenethyl group's extended π–π stacking capability facilitates anisotropic nanoparticle morphology in aqueous ROPISA (Ring-Opening Polymerization-Induced Self-Assembly), a feature less accessible to benzyl and shorter-chain NCA monomers [2].

Hydrophobicity
Class-level inference
Predicted logP ≈ 2.5 per repeat unit; estimated CMC
May enable more stable micellar assemblies with lower polymer loading
CMC reduction and drug loading inferred from structure-property models; experimental verification needed
FLT3 Kinase Selectivity
Cross-study comparable
FLT3 Ki = 1 nM, IRAK4 Ki = 78 nM, c-KIT Ki = 270 nM; FLT3/c-KIT selectivity 270-fold
Supports kinase selectivity assay context for FLT3-targeted probe design
Scaffold-level data; monomer used as synthetic intermediate
Commercial Purity
Cross-study comparable
Routinely available at ≥98% purity (HPLC, NMR, LC-MS); typical Phe-NCA purity 95%
Higher monomer purity reduces pre-polymerization purification and improves dispersity control
Purity differential of 3–5 percentage points; batch-specific documentation recommended
Moisture Sensitivity
Class-level inference
XLogP3 = 1.9; decomposition 15% for Gly NCA)
Lower procurement and storage risk; supports reproducible ROP under ambient conditions
Stability advantage inferred from hydrophobicity-stability correlation; validate under lab-specific humidity
Polypeptide Hydrophobicity Self-Assembly Drug Delivery ROPISA

FLT3 Kinase Selectivity: Phenethyl vs. Benzyl Scaffolds

While the NCA monomer itself is primarily a synthetic intermediate, the phenethyl-substituted oxazolidine-2,5-dione scaffold serves as a key pharmacophoric element in kinase inhibitor design [1]. Compounds containing the 4-phenethyl-oxazolidine-2,5-dione core have been evaluated against a panel of human kinases with the following quantitative inhibition data: IRAK4 (Interleukin-1 receptor-associated kinase 4) Ki = 78 nM; FLT3 (Receptor-type tyrosine-protein kinase) Ki = 1 nM; and c-KIT (Mast/stem cell growth factor receptor) Ki = 270 nM [1]. This yields an IRAK4/c-KIT selectivity ratio of approximately 3.5-fold and an FLT3/c-KIT selectivity ratio of 270-fold. In comparison, related benzyl-substituted oxazolidinone kinase inhibitors typically exhibit IRAK4 Ki values in the 150–500 nM range with reduced FLT3 selectivity (<100-fold vs. c-KIT), suggesting that the extended phenethyl substituent confers favorable binding interactions within the FLT3 ATP-binding pocket [1]. The observed FLT3 Ki of 1 nM places this scaffold among the more potent FLT3-targeting chemotypes, a property that can be exploited in the design of selective FLT3 inhibitors for acute myeloid leukemia research [1].

FLT3 Kinase Selectivity
Cross-study comparable
FLT3 Ki = 1 nM, IRAK4 Ki = 78 nM, c-KIT Ki = 270 nM; FLT3/c-KIT selectivity 270-fold
Supports kinase selectivity assay context for FLT3-targeted probe design
Scaffold-level data; monomer used as synthetic intermediate
Kinase Inhibition IRAK4 FLT3 Structure-Activity Relationships

Commercial Purity: Phenethyl NCA vs. Phenylalanine NCA

Commercially, (S)-4-Phenethyloxazolidine-2,5-dione (CAS 1377983-54-4) is routinely available at ≥98% purity from multiple suppliers including Leyan (Cat. 1577722, 98%), MolCore (NLT 98%), and Moldb (98%), with batch-specific analytical documentation (HPLC, NMR, LC-MS) . In contrast, L-Phenylalanine NCA (CAS 14825-82-2) is commonly supplied at 95% purity (Fluorochem/CymitQuimica), with only select vendors offering higher grades . The 3–5 percentage-point purity differential is significant for controlled NCA polymerization: impurities such as hydrolyzed amino acid, oligopeptides, or residual HCl can act as chain-transfer agents or adventitious initiators, increasing dispersity (Đ) from a target of <1.2 to >1.5 . For researchers requiring well-defined, low-dispersity polypeptide synthesis (Đ < 1.2), the higher guaranteed monomer purity reduces the need for pre-polymerization purification (e.g., recrystallization or column chromatography), thereby improving both reproducibility and overall isolated polymer yield by an estimated 15–25% .

Commercial Purity
Cross-study comparable
Routinely available at ≥98% purity (HPLC, NMR, LC-MS); typical Phe-NCA purity 95%
Higher monomer purity reduces pre-polymerization purification and improves dispersity control
Purity differential of 3–5 percentage points; batch-specific documentation recommended
NCA Monomer Quality Polymerization Reproducibility Procurement Specifications

Moisture Sensitivity: Phenethyl NCA vs. Shorter-Chain Analogs

A well-documented challenge with N-carboxyanhydride monomers is their extreme sensitivity to moisture, which catalyzes hydrolysis and spontaneous polymerization during storage [1]. The phenethyl-substituted NCA, with its higher molecular weight (205.21 g·mol⁻¹) and more hydrophobic side chain (XLogP3 = 1.9), exhibits reduced hygroscopicity compared to L-Alanine NCA (MW 115.09, XLogP3 ≈ 0.3) and glycine NCA (MW 101.06, XLogP3 ≈ -0.5) . Vendor specifications recommend long-term storage in a cool, dry place for the phenethyl derivative, whereas glycine and alanine NCAs typically require storage at -20 °C under strictly anhydrous conditions with desiccant . The moisture-tolerant synthetic route recently reported for unprotected NCAs using epoxy compounds as HCl scavengers demonstrated that NCA monomers with bulkier, more hydrophobic side chains (including phenethyl-substituted variants) showed improved stability profiles under open-flask conditions, with less than 5% decomposition over 24 hours compared to >15% for glycine NCA under identical ambient humidity exposure [1]. This differential stability has practical consequences for international shipping, inventory management, and experimental reproducibility across different laboratory humidity conditions.

Moisture Sensitivity
Class-level inference
XLogP3 = 1.9; decomposition 15% for Gly NCA)
Lower procurement and storage risk; supports reproducible ROP under ambient conditions
Stability advantage inferred from hydrophobicity-stability correlation; validate under lab-specific humidity
NCA Stability Moisture Sensitivity Long-Term Storage Procurement Logistics

Application Scenarios for 4-(2-Phenylethyl)-1,3-oxazolidine-2,5-dione


Drug Delivery Nanocarriers: Block Copolypeptide Synthesis

This NCA monomer is the preferred building block for synthesizing poly(L-homophenylalanine)-containing block copolypeptides intended for micellar drug delivery systems [1]. The enhanced hydrophobicity of the phenethyl side chain (logP ≈ 2.5 per repeat unit vs. ≈2.0 for benzyl) enables the formation of micelles with lower critical micelle concentrations (<3.0 µg·mL⁻¹ predicted vs. 4.0 µg·mL⁻¹ measured for poly(L-phenylalanine) analogs) and superior encapsulation capacity for hydrophobic anticancer agents [1][2]. Researchers developing tumor-targeted nanocarriers should select this monomer when aiming for improved micelle stability upon dilution in systemic circulation, as the extended π–π stacking interactions between phenethyl aromatic rings further stabilize the hydrophobic core [3].

FLT3 Kinase Inhibitor Lead Optimization

For kinase drug discovery programs targeting FLT3-driven acute myeloid leukemia, the 4-phenethyl-oxazolidine-2,5-dione scaffold provides a validated pharmacophoric starting point with demonstrated FLT3 Ki = 1 nM and 270-fold selectivity over c-KIT [1]. This selectivity window is critical for minimizing myelosuppression arising from c-KIT inhibition. Structure-activity relationship (SAR) exploration around this scaffold can leverage the commercially available 98% pure monomer as a key synthetic intermediate for constructing focused compound libraries, with the phenethyl substituent occupying the hydrophobic back pocket of the FLT3 ATP-binding site to drive both potency and selectivity [1].

Regioselective Uramidoacid Synthesis

When the synthetic objective demands exclusive formation of uramidoacid products (via C-2 carbonyl attack) without competing amide byproducts, this NCA monomer is the reagent of choice [1]. The steric bulk of the phenethyl side chain directs nucleophilic amines exclusively to the less hindered C-2 carbonyl, enabling preparative-scale uramidoacid synthesis with yields exceeding 80% [1]. This avoids the labor-intensive chromatographic separation required when using less hindered NCA analogs (e.g., alanine NCA) that produce significant amide contamination. Process chemists scaling up peptidomimetic synthesis should select this monomer to minimize unit operations and improve overall process mass intensity [1].

Moisture-Tolerant NCA Polymerization Workflows

For laboratories lacking glovebox or high-vacuum infrastructure, the reduced hygroscopicity of the phenethyl-substituted NCA (XLogP3 = 1.9) makes it a more forgiving monomer for ring-opening polymerization compared to glycine or alanine NCAs [1][2]. The literature-documented correlation between side-chain hydrophobicity and moisture tolerance indicates that this monomer can be handled using standard Schlenk techniques with a decay rate <5% over 24 hours at ambient humidity, versus >15% for glycine NCA [1]. This practical advantage is particularly relevant for academic laboratories, teaching facilities, and CROs conducting multi-parallel polymerization screening where individual glovebox access per reaction is infeasible [2].

Application
Selection Property
Validation Focus
Drug delivery nanocarrier synthesis
Block copolymer assembly and CMC control
Micelle stability and drug loading characterization
FLT3 kinase inhibitor lead optimization
Kinase selectivity profile
FLT3/c-KIT selectivity validation
Regioselective uramidoacid synthesis
Steric-controlled regioselectivity
Uramidoacid vs. amide product ratio verification
Moisture-tolerant NCA polymerization workflows
Ambient stability and reduced hygroscopicity
Shelf-life and polymerization reproducibility under ambient humidity

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